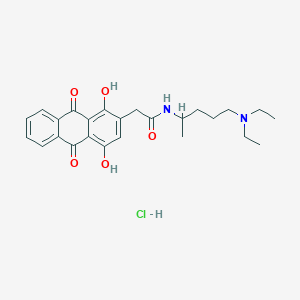
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride involves multiple steps. One common method includes the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature . This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to structurally diverse products.
Wissenschaftliche Forschungsanwendungen
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating p53 protein and forming DNA adducts . This compound’s ability to trigger programmed cell death makes it a promising candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A related compound with similar structural features and applications.
Cis-diaminechloro-[2-(diethylamino)ethyl 4-amino-benzoate, N4]-chloride platinum (II) monohydrochloride monohydrate: Another compound with comparable therapeutic potential and mechanism of action.
Uniqueness
N-(4-(Diethylamino)-1-methylbutyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthraceneacetamide monohydrochloride stands out due to its unique combination of structural properties and biological activities
Eigenschaften
CAS-Nummer |
81085-97-4 |
|---|---|
Molekularformel |
C25H31ClN2O5 |
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
N-[5-(diethylamino)pentan-2-yl]-2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-4-27(5-2)12-8-9-15(3)26-20(29)14-16-13-19(28)21-22(23(16)30)25(32)18-11-7-6-10-17(18)24(21)31;/h6-7,10-11,13,15,28,30H,4-5,8-9,12,14H2,1-3H3,(H,26,29);1H |
InChI-Schlüssel |
GUVZWMZJZWTOMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)
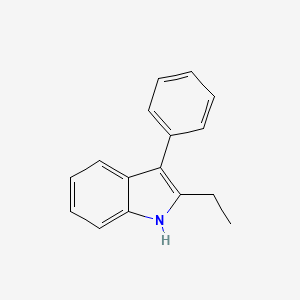
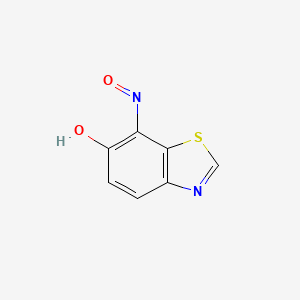
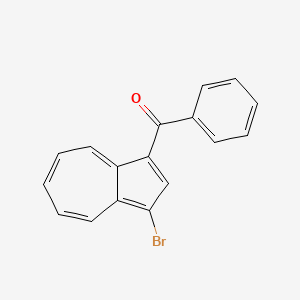
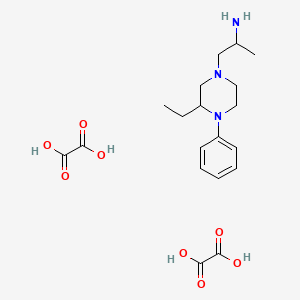
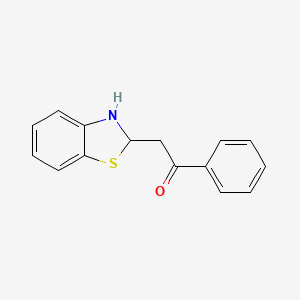
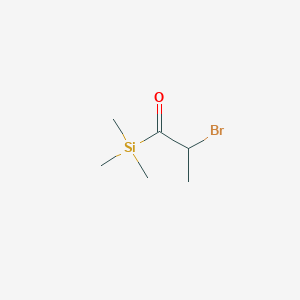
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
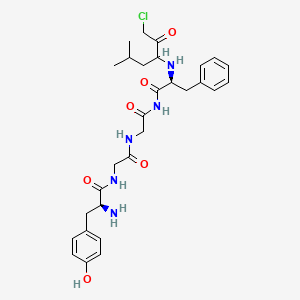

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
